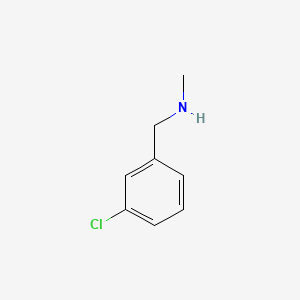
3-(4-ブロモフェニル)-1-プロペン
概要
説明
Benzene, 1-bromo-4-(2-propenyl)- is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピラゾリン誘導体の生物活性
ある研究では、新規に合成されたピラゾリン誘導体の生物活性を調べた。この誘導体には、”3-(4-ブロモフェニル)-1-プロペン”が含まれている。この誘導体は、ニジマス仔魚(Oncorhynchus mykiss)で試験された 。ピラゾリンとその誘導体は、抗菌、抗真菌、抗寄生虫、抗炎症、抗うつ、抗けいれん、抗酸化、抗腫瘍など、さまざまな生物学的および薬理学的活性を有することがわかっている .
神経毒性
同じ研究では、行動パラメータ、遊泳能力と関連して、仔魚の脳におけるAchE活性とMDAレベルに対する新規に合成されたピラゾリン誘導体の神経毒性も調査した 。これは、”3-(4-ブロモフェニル)-1-プロペン”が神経毒性研究で使用できる可能性を示唆している。
ピリミジン誘導体の合成
”3-(4-ブロモフェニル)-1-プロペン”は、2,4,6-トリス(4-N-イソプロピルアミジノフェニル)ピリミジンの合成に使用されてきた 。これは、さまざまなピリミジン誘導体の合成における重要な中間体として使用できることを示唆している。
特性
IUPAC Name |
1-bromo-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGHOIDTGDLAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177481 | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-43-1 | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















